Chlorendate dimethyl

Description

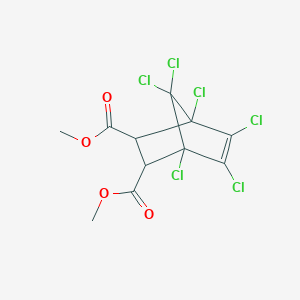

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl6O4/c1-20-7(18)3-4(8(19)21-2)10(15)6(13)5(12)9(3,14)11(10,16)17/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHHRPHYYRMIPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl6O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040306 | |

| Record name | Chlorendate dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1773-89-3 | |

| Record name | Dimethyl chlorendate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1773-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorendate dimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001773893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl chlorendate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorendate dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORENDATE DIMETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T60Q2D44E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Reaction Engineering for Chlorendate Dimethyl

Precursor Synthesis: Advanced Methodologies for Chlorendic Acid and Anhydride (B1165640)

Chlorendic acid and chlorendic anhydride are synthesized through the Diels-Alder reaction between hexachlorocyclopentadiene (B6142220) and maleic anhydride. inchem.orgwikipedia.org This reaction forms a chlorinated bicyclic adduct, which can exist as either the diacid (chlorendic acid) or the cyclic anhydride (chlorendic anhydride).

Mechanistic Investigations of Diels-Alder Reactions for Chlorendic Acid Synthesis

The synthesis of chlorendic acid and anhydride proceeds via a [4+2] cycloaddition, a classic example of the Diels-Alder reaction. The diene in this reaction is hexachlorocyclopentadiene, and the dienophile is maleic anhydride. The reaction involves the concerted formation of two new sigma bonds and the reorganization of pi electrons, resulting in the characteristic bicyclo[2.2.1]hept-5-ene ring system with hexachloro substitution.

The reaction is typically thermally accelerated. The interaction between the electron-deficient dienophile (maleic anhydride) and the electron-rich diene (hexachlorocyclopentadiene, due to chlorine substitution) facilitates the cycloaddition.

Optimized Industrial and Laboratory Production Processes for Chlorendic Anhydride

Industrial production of chlorendic anhydride commonly employs the Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride in a closed system. inchem.org The reaction is often carried out at elevated temperatures, typically between 140-160°C for several hours. Some processes utilize a slight molar excess of maleic anhydride (1-10 mol%) to ensure complete consumption of hexachlorocyclopentadiene. Solvents can be used, with some processes preferring minimal amounts or specific chlorinated benzene (B151609) solvents to achieve high purity. google.com

After the reaction, the molten product is cooled to solidify. Further purification steps, such as drying under vacuum, are employed to remove volatile compounds and achieve the desired purity for subsequent applications. While chlorendic anhydride is produced by specific suppliers, chlorendic acid can be obtained by hydrolysis of the anhydride. inchem.org

Data regarding typical reaction conditions for chlorendic anhydride synthesis are summarized below:

| Reactants | Molar Ratio (Maleic Anhydride : Hexachlorocyclopentadiene) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) |

| Maleic Anhydride, Hexachlorocyclopentadiene | 1-1.05 : 1-1.05 | 150-180 | 2-5 | Diluting agent | ~96 |

| Maleic Anhydride, Hexachlorocyclopentadiene | 1-10% excess Maleic Anhydride | 140-160 | 3-30 | Minimal or chlorinated benzene | Not specified |

Esterification Chemistry of Chlorendic Acid Derivatives

Dimethyl chlorendate is synthesized through the esterification of chlorendic acid or chlorendic anhydride with methanol (B129727). wikipedia.org This process involves the reaction of the carboxylic acid groups (or the anhydride ring) with the hydroxyl group of methanol to form ester linkages.

Direct Esterification Techniques for Chlorendate Dimethyl

Direct esterification of chlorendic acid with methanol involves the reaction of the two carboxylic acid groups with methanol, typically in the presence of an acid catalyst. This reaction produces dimethyl chlorendate and water. The removal of water is often necessary to drive the equilibrium towards product formation.

Transesterification Approaches in Dimethyl Chlorendate Synthesis

While direct esterification is a primary route, transesterification could potentially be employed, although details specific to dimethyl chlorendate synthesis via this method are less commonly documented in the provided sources. Transesterification would typically involve reacting a chlorendic acid ester (other than the dimethyl ester) with methanol to exchange the alcohol moiety and form dimethyl chlorendate.

Catalytic Systems and Reaction Kinetics in Chlorendate Diester Formation

Esterification reactions, including the formation of chlorendate diesters, are commonly catalyzed by acids. niscpr.res.in Strong mineral acids or organic sulfonic acids like p-toluenesulfonic acid can be used as catalysts to facilitate the reaction between carboxylic acids and alcohols. niscpr.res.in

The kinetics of such esterification reactions are influenced by factors such as temperature, catalyst concentration, and the concentration of reactants. While detailed kinetic studies specifically on the formation of dimethyl chlorendate were not extensively detailed in the provided information, research on the kinetics of similar esterification and transesterification reactions, such as the synthesis of dimethyl carbonate, highlights the importance of catalyst type, temperature, and reactant ratios in achieving desired conversion and selectivity. rsc.org The reaction mechanism often follows a Langmuir-Hinshelwood model, where reactants adsorb onto the catalyst surface. rsc.org

Studies on the thermal degradation of chlorendic acid incorporated in polymers suggest that ester formation can occur. ajol.info

Exploration of Novel Synthetic Strategies for this compound and its Analogues

Research into novel synthetic strategies for compounds like this compound and its analogues focuses on improving efficiency, sustainability, and control over the stereochemistry of the products. While specific detailed research findings on novel routes solely for this compound are not extensively documented in the provided search results, broader trends in synthetic chemistry, such as metal-free catalysis, stereoselective synthesis, and continuous flow methodologies, are relevant to the potential future development of this compound synthesis.

Development of Metal-Free Synthesis Routes

The development of metal-free synthesis routes is an active area of research in organic chemistry, driven by the desire to avoid potential metal contamination in products, reduce costs associated with metal catalysts, and minimize environmental impact. mdpi.comrsc.orgrsc.org While the traditional synthesis of this compound involves steps related to chlorendic acid production which may not inherently require metal catalysts for the Diels-Alder reaction or simple esterification, exploring metal-free alternatives for related transformations or for the synthesis of this compound analogues remains a relevant area for investigation. For instance, metal-free approaches have been explored for other chemical transformations, such as the synthesis of dimethyl carbonate and glycidol (B123203) from glycerol (B35011) derivatives or the synthesis of quinoline-2,4-dicarboxylate derivatives. mdpi.comrsc.org These examples highlight the potential for developing metal-free conditions for esterification or related reactions that could be applied to this compound synthesis.

Stereoselective Synthesis of this compound Isomers

This compound, with its bicyclic structure and multiple stereocenters, can exist as different stereoisomers. Stereoselective synthesis aims to preferentially form one stereoisomer over others, which can be crucial for applications where specific spatial arrangements of atoms influence properties. rsc.orgmdpi.comorganic-chemistry.orglibguides.comanu.edu.au The bicyclo[2.2.1]hept-5-ene core structure of this compound features endo and exo isomers due to the orientation of the dicarboxylate groups relative to the bicyclic ring system. The Diels-Alder reaction route to chlorendic acid typically yields the cis isomer, with the dicarboxylate groups on the same side of the bicyclic ring. wikipedia.org Further stereochemical nuances can arise depending on the relative orientation of these groups (endo or exo). While the provided information does not detail specific stereoselective synthesis methods for this compound isomers, research in stereoselective synthesis of other bicyclic systems and dicarboxylates demonstrates the methodologies that could be applied. mdpi.comorganic-chemistry.org Techniques such as chiral catalysis, use of chiral auxiliaries, or optimization of reaction conditions to favor specific transition states are common strategies in stereoselective synthesis. organic-chemistry.orglibguides.com

Chemical Reactivity and Mechanistic Studies of Chlorendate Dimethyl

Fundamental Reaction Mechanisms of Halogenated Dicarboxylates

The reactivity of chlorendate dimethyl is representative of halogenated dicarboxylates, characterized by the chemistry of its ester groups and the stability of its chlorinated norbornene framework.

Ester Hydrolysis and Solvolysis Pathways

The ester linkages in this compound are susceptible to cleavage through hydrolysis and solvolysis, typically under acidic or basic conditions. The general mechanism for acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The elimination of methanol (B129727) from this intermediate, followed by deprotonation, yields the corresponding carboxylic acid, chlorendic acid.

The reaction is reversible, and its equilibrium can be influenced by factors such as pH, temperature, and water concentration. The structurally related chlorendic anhydride (B1165640) is known to hydrolyze rapidly in aqueous solutions, suggesting that the ester derivative is also prone to this transformation. inchem.org

Solvolysis follows a similar mechanistic pathway, with a solvent molecule other than water (e.g., an alcohol or amine) acting as the nucleophile. This can lead to transesterification or amidation reactions, respectively. The polychlorinated bicyclic structure of the molecule can exert steric hindrance, potentially influencing the rate of nucleophilic attack compared to simpler, non-halogenated diesters.

Table 1: General Conditions for this compound Hydrolysis

| Condition | Catalyst | Typical Reagents | Product(s) |

|---|---|---|---|

| Acidic | H⁺ | Dilute HCl or H₂SO₄ in H₂O | Chlorendic Acid, Methanol |

| Basic (Saponification) | OH⁻ | NaOH or KOH in H₂O/alcohol | Disodium/Dipotassium Chlorendate, Methanol |

Thermal Degradation and Decomposition Mechanisms

The thermal stability of this compound is a critical aspect of its application, particularly in high-temperature polymer processing. While specific thermogravimetric analysis (TGA) data for this compound is not widely published, its decomposition can be inferred from its constituent parts and related compounds like chlorendic acid and anhydride. inchem.orgnih.gov The decomposition is expected to be a multi-stage process.

The initial stage of decomposition likely involves the cleavage of the ester groups. This can occur through homolytic cleavage of the C-O bond, leading to the formation of methoxy (B1213986) and carboxyl radicals, or through an elimination reaction yielding methanol and regenerating the anhydride structure. At higher temperatures, the robust chlorinated norbornene core begins to degrade. This process can involve dehydrochlorination, retro-Diels-Alder reaction (cleavage into hexachlorocyclopentadiene (B6142220) and maleic anhydride derivatives), and fragmentation of the carbon skeleton. inchem.orgnih.gov When heated to decomposition, chlorendic acid is known to emit toxic fumes of chlorine. nih.gov

Table 2: Plausible Thermal Decomposition Stages for this compound

| Temperature Range (°C) | Mass Loss (%) | Plausible Process | Likely Products |

|---|---|---|---|

| 200 - 280 | ~15-20% | Cleavage of ester groups | Methanol, Dimethyl ether, Formaldehyde |

| 280 - 400 | ~40-50% | Degradation of the bicyclic core, Dechlorination | HCl, Phosgene, Chlorinated hydrocarbons |

| > 400 | ~20-30% | Fragmentation and charring | CO, CO₂, Carbonaceous residue (char) |

Oxidative Transformations in Defined Chemical Environments

The this compound molecule possesses several sites susceptible to oxidative attack, although the heavily chlorinated framework confers significant chemical resistance. The carbon-carbon double bond within the norbornene ring system is the most probable site for initial oxidative transformation. Strong oxidizing agents, such as ozone or potassium permanganate, could potentially cleave this bond, leading to the formation of dicarboxylic acids or other oxygenated derivatives.

The C-Cl bonds are generally stable but can be cleaved under aggressive oxidative conditions, such as those found in advanced oxidation processes (AOPs) or supercritical water oxidation. mdpi.comnih.gov These processes generate highly reactive species like hydroxyl radicals (•OH) that can abstract chlorine atoms and progressively degrade the organic structure, ultimately leading to mineralization into CO₂, H₂O, and HCl. mdpi.comnih.gov Photolytic degradation, particularly in the presence of sensitizers, can also contribute to the transformation of chlorinated compounds by promoting the homolytic cleavage of C-Cl bonds. cdc.gov

Covalent Integration into Polymer Matrices

To overcome issues of migration and leaching associated with additive flame retardants, this compound can be covalently bound into the backbone of a polymer. This is typically achieved through reactions involving its ester functional groups.

Reaction Kinetics and Thermodynamics of Polymer Functionalization

The primary reaction for covalently integrating this compound into polymers such as polyesters or polyurethanes is transesterification. In this reaction, the methyl ester groups of this compound react with hydroxyl groups present on the polymer backbone or on monomers/oligomers (e.g., polyols). The reaction is typically catalyzed by acids, bases, or organometallic compounds (e.g., titanium alkoxides) and requires elevated temperatures to proceed at a practical rate.

The reaction can be represented as: Polymer-OH + CH₃OOC-R-COOCH₃ ⇌ Polymer-OOC-R-COOCH₃ + CH₃OH (where R represents the chlorendate bicyclic core)

Kinetically, the reaction rate depends on the concentration of reactants and catalyst, temperature, and the steric accessibility of the reacting sites. Thermodynamically, the reaction is an equilibrium process. To drive the reaction toward the formation of the functionalized polymer, the volatile methanol byproduct is typically removed under vacuum, in accordance with Le Châtelier's principle. The Gibbs free energy of the reaction (ΔG) must be negative for the functionalization to be spontaneous, which is often achieved through a favorable enthalpy change (ΔH) and an increase in entropy (ΔS) resulting from the release of the small methanol molecule.

Table 3: Representative Kinetic and Thermodynamic Parameters for Polyester (B1180765) Functionalization

| Parameter | Description | Typical Value Range |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the transesterification reaction. | 60 - 120 kJ/mol |

| Rate Constant (k) | Proportionality constant relating reaction rate to reactant concentrations. | Varies with temperature and catalyst |

| Enthalpy of Reaction (ΔH) | Heat absorbed or released during the reaction. | Slightly exothermic to slightly endothermic |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of the reaction. | Negative under reaction conditions (with methanol removal) |

Characterization of Polymer-Chlorendate Dimethyl Linkages

Confirming the covalent integration of the chlorendate moiety into a polymer matrix requires sophisticated analytical techniques. Spectroscopic methods are particularly powerful for elucidating the new chemical bonds formed.

Fourier Transform Infrared Spectroscopy (FTIR) is used to identify functional groups. researchgate.netrockymountainlabs.com The successful incorporation of this compound via transesterification would be evidenced by a decrease in the intensity of the broad O-H stretching band (around 3200-3500 cm⁻¹) from the polymer's hydroxyl groups and the appearance of characteristic ester carbonyl (C=O) stretching bands (around 1730 cm⁻¹) associated with the newly formed ester linkage. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed structural information. ignited.in In ¹H NMR, the disappearance of the methoxy singlet (–OCH₃) from this compound (around 3.7 ppm) and the appearance of new signals corresponding to protons near the newly formed polymer-ester linkage would confirm the reaction. In ¹³C NMR, shifts in the signals for the carbonyl carbon and the carbons of the polymer backbone adjacent to the reaction site provide definitive evidence of covalent bonding.

These techniques, often used in combination with thermal analysis (TGA/DSC) to assess changes in thermal stability, provide a comprehensive characterization of the functionalized polymer. iafss.org

Table 4: Analytical Techniques for Characterizing Polymer-Chlorendate Linkages

| Technique | Principle | Expected Evidence of Covalent Linkage |

|---|

| FTIR Spectroscopy | Measures absorption of infrared radiation by specific molecular vibrations. thermofisher.com | - Attenuation or disappearance of polymer O-H stretch band.

Influence of this compound on Polymer Cross-linking and Curing Chemistry

This compound, and its precursor chlorendic anhydride, function as reactive flame retardants, meaning they are chemically incorporated into a polymer's structure during polymerization. wikipedia.org This covalent bonding ensures the permanence of the flame-retardant properties and prevents the additive from leaching out over time, a common issue with non-reactive, or additive, flame retardants. wikipedia.org The primary influence of this compound on polymer chemistry lies in its integration into the cross-linked network of thermosetting resins, such as unsaturated polyesters (UPRs) and epoxy resins. velsicol.com

In the production of unsaturated polyester resins, chlorendic anhydride is used as a comonomer, reacting with polyols like ethylene (B1197577) glycol or propylene (B89431) glycol during the initial polyesterification stage. wikipedia.orgyoutube.com This process embeds the rigid and highly chlorinated hexachloronorbornene structure into the polyester backbone. The resulting unsaturated polyester alkyd is then dissolved in a reactive diluent, most commonly styrene (B11656). wikipedia.orgyoutube.com The curing, or cross-linking, phase is initiated by free-radical initiators (e.g., organic peroxides), which trigger a copolymerization reaction between the carbon-carbon double bonds within the polyester chain and the vinyl groups of the styrene monomer. wikipedia.org As the chlorendate moiety is part of the polymer backbone, it becomes a permanent and integral component of the final, rigid, three-dimensional thermoset network. wikipedia.org

The incorporation of the chlorendate structure significantly affects the curing process and the final properties of the polymer. The bulky, bicyclic nature of the chlorendate molecule can increase the viscosity of the resin and may influence the kinetics of the curing reaction. The resulting cross-linked polymer exhibits enhanced thermal stability and chemical resistance due to the rigid nature of the chlorendate structure. chempoint.comyoutube.com

The flame-retardant mechanism imparted by the integrated chlorendate is twofold, operating in both the gas and condensed phases of combustion. nist.govcrepim.fr

Gas Phase Mechanism : During combustion, the high chlorine content of the chlorendate moiety leads to the release of chlorine radicals and hydrogen chloride (HCl) gas. These species interfere with the high-energy hydrogen and hydroxyl radicals (H• and •OH) in the flame, which are responsible for propagating the combustion cycle. This "radical scavenging" action quenches the flame and reduces heat generation. nist.gov

Condensed Phase Mechanism : The stable, bridged-ring structure of the chlorendate unit promotes the formation of a surface layer of char upon heating. crepim.fr This char acts as an insulating barrier, shielding the underlying polymer from heat and oxygen and reducing the rate of thermal decomposition into flammable volatile gases. crepim.fr

Chlorendic anhydride also serves as a curing agent, or hardener, for epoxy resins. velsicol.comnih.gov The anhydride ring reacts with the hydroxyl and epoxy groups of the epoxy prepolymer, opening the anhydride ring and forming ester linkages that create a highly cross-linked, durable network. This reaction not only cures the resin but also imparts permanent flame retardance, high heat distortion temperature, and excellent corrosion resistance to the final material. velsicol.com

| Property | Influence of Incorporated Chlorendate Structure | Underlying Mechanism |

|---|---|---|

| Flame Retardancy | Significantly Increased | Gas phase radical scavenging (due to high Cl content) and condensed phase char formation. nist.govcrepim.fr |

| Thermal Stability | Enhanced | The rigid, bicyclic structure increases the polymer's resistance to thermal decomposition. chempoint.com |

| Heat Distortion Temperature | Increased | Creates a highly cross-linked network that is more resistant to deformation under heat. velsicol.com |

| Chemical/Corrosion Resistance | Improved | The stable chlorinated structure and high cross-link density reduce the polymer's susceptibility to chemical attack. velsicol.com |

| Permanence | High (No Leaching) | The chlorendate moiety is covalently bonded into the polymer backbone during curing. wikipedia.org |

Derivatives and Chemical Transformations

Synthesis and Reactivity of Monomethyl Chlorendate

Monomethyl chlorendate is a key derivative that serves as a versatile intermediate in chemical synthesis. Its synthesis is typically achieved through the controlled reaction of chlorendic anhydride with one molar equivalent of methanol. google.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgresearchgate.net The oxygen atom of the methanol molecule attacks one of the electrophilic carbonyl carbons of the chlorendic anhydride ring. This leads to the opening of the anhydride ring, resulting in the formation of a molecule that contains both a methyl ester group and a free carboxylic acid group.

To favor the formation of the monoester and minimize the production of the diester byproduct, the reaction conditions are carefully controlled. The process is often carried out at moderate temperatures (e.g., 60-70°C) for a specific duration. researchgate.net A significant challenge in this synthesis is preventing the second esterification from occurring, which would lead to the formation of dimethyl chlorendate. google.com

The reactivity of monomethyl chlorendate is characterized by its bifunctionality. It retains the chlorinated bicyclic core responsible for flame retardancy while possessing a reactive carboxylic acid group. This free acid group can undergo a variety of chemical transformations, including:

Further Esterification : Reaction with a different alcohol to form an asymmetrical diester.

Amidation : Reaction with amines to form amides.

Salt Formation : Reaction with bases to form carboxylate salts.

Conversion to Acid Chloride : Reaction with reagents like thionyl chloride to produce a highly reactive acid chloride derivative.

This dual functionality makes monomethyl chlorendate a valuable building block for creating more complex molecules and polymers with tailored properties.

Formation of Other Chlorendate Diesters

Beyond dimethyl chlorendate, a wide range of other chlorendate diesters can be synthesized by reacting chlorendic acid or its anhydride with various alcohols. wikipedia.org The properties of the resulting diester, such as its viscosity, plasticizing efficiency, and compatibility with different polymer systems, can be tuned by changing the structure of the alcohol used in the esterification. wikipedia.org

The general synthesis involves the esterification of the two carboxylic acid groups of chlorendic acid. When starting with chlorendic anhydride, the reaction with two equivalents of an alcohol will yield the corresponding diester. libretexts.org The reaction is typically conducted by heating the chlorendic precursor with an excess of the desired alcohol, often in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate. researchgate.net To drive the equilibrium towards the product side, the water formed during the reaction is continuously removed from the system, for example, by azeotropic distillation.

This flexibility allows for the creation of a family of chlorendate diesters for different applications. For instance, dibutyl chlorendate is a known reactive flame retardant used in plastics. wikipedia.org Esterification with longer-chain or branched alcohols can yield diesters with increased plasticizing properties.

| Alcohol Reactant | Resulting Chlorendate Diester | Potential Application Focus |

|---|---|---|

| Methanol | Dimethyl Chlorendate | Reactive flame retardant in thermosets. wikipedia.org |

| Ethanol | Diethyl Chlorendate | Flame retardant intermediate. |

| n-Butanol | Dibutyl Chlorendate | Reactive flame retardant and plasticizer. wikipedia.org |

| 2-Ethylhexanol | Di(2-ethylhexyl) Chlorendate | Flame retardant plasticizer with improved flexibility. |

| Ethylene Glycol | (Cross-linked Polyester) | Forms part of a polyester backbone for thermoset resins. wikipedia.org |

Derivatization for Enhanced Functionality or Specific Chemical Applications

The chlorendate structure can be further derivatized to introduce new functionalities or to enhance its performance in specific applications beyond its primary role as a flame retardant. These chemical transformations leverage the reactive sites on the chlorendate molecule—namely the carboxylic acid groups (or their anhydride/ester forms) and, in some cases, the carbon-carbon double bond.

One significant area of derivatization is the synthesis of halogenated polyols . By reacting chlorendic acid or anhydride with difunctional or polyfunctional alcohols (glycols), polyester polyols containing the chlorendate moiety are produced. wikipedia.org These halogenated polyols are themselves reactive intermediates that can be used in the synthesis of other polymers. For example, they are incorporated into polyurethane formulations to produce rigid polyurethane foams with excellent, built-in flame retardancy. wikipedia.org This approach ensures better compatibility and integration of the flame-retardant unit within the polyurethane matrix.

Another strategy involves modifying the ester groups to create flame-retardant plasticizers . While simple diesters like dibutyl chlorendate already exhibit some plasticizing effects, esterification with longer or more complex alcohols can enhance these properties. This allows for the development of multifunctional additives that can simultaneously improve the flexibility and flame resistance of a polymer, such as PVC.

Furthermore, the chlorendate core can be used as a scaffold to build more complex molecules for specialized applications. For instance, reacting monomethyl chlorendate with an alcohol containing another reactive group, such as an allyl or vinyl group, would create a multifunctional monomer. Such a monomer could be used to enhance cross-linking density or to introduce specific curing characteristics in free-radical polymerizations. Amine salts of chlorendic acid have also been developed for use as extreme pressure additives in synthetic lubricants, demonstrating the versatility of derivatization. wikipedia.org

| Derivatization Strategy | Reactants | Resulting Product Class | Enhanced Functionality / Application |

|---|---|---|---|

| Polyol Formation | Chlorendic Anhydride + Glycols (e.g., Diethylene Glycol) | Halogenated Polyester Polyols | Improved compatibility and reactivity in polyurethane systems; used for flame-retardant foams. wikipedia.org |

| Plasticizer Synthesis | Chlorendic Acid + Long-Chain Alcohols (e.g., Isooctanol) | Functional Diesters | Multifunctional additives providing both flame retardancy and plasticization. wikipedia.org |

| Salt Formation | Chlorendic Acid + Amines | Amine Salts of Chlorendic Acid | Extreme pressure additives for synthetic lubricants. wikipedia.org |

| Multifunctional Monomer Synthesis | Monomethyl Chlorendate + Functional Alcohol (e.g., Allyl Alcohol) | Asymmetrical Diesters with Reactive Groups | Specialty cross-linking agents for tailored curing and polymer properties. |

Polymerization Science and Advanced Material Applications of Chlorendate Dimethyl

Role as a Reactive Flame Retardant Monomer

As a reactive monomer, chlorendate dimethyl is chemically incorporated into the polymer backbone. This covalent bonding prevents the flame retardant from leaching out over time, a common issue with additive flame retardants. researchgate.net The high chlorine content of the chlorendic moiety is the primary source of its flame retardant efficacy.

This compound's precursor, chlorendic acid, is a key intermediate in the production of flame-retardant unsaturated polyester (B1180765) resins (UPRs). researchgate.netresearchgate.net These resins are synthesized through the condensation of saturated and unsaturated anhydrides with glycols. researchgate.net By incorporating chlorendic acid or its anhydride (B1165640), a polyester backbone with inherent flame retardancy is created. Chlorendic acid-based polyesters are major types of flame-retardant polyester resins. researchgate.net The resulting resins exhibit not only flame retardancy but also high heat distortion temperatures and excellent corrosion resistance. dntb.gov.ua

The integration of chlorendate structures into UPRs can influence their mechanical properties. While the primary goal is to enhance fire resistance, the rigid and bulky structure of the chlorendic group can affect the flexibility and toughness of the final polymer. Research on UPRs shows that their mechanical properties, such as tensile and flexural strength, are influenced by the specific monomers used in their synthesis. researchgate.netpersiaresin.com

Table 1: Typical Mechanical Properties of Standard vs. Chlorendate-Modified Unsaturated Polyester Resin

| Property | Standard Unsaturated Polyester Resin | Chlorendate-Modified Unsaturated Polyester Resin |

| Tensile Strength | 50-70 MPa persiaresin.com | 45-65 MPa |

| Flexural Strength | 100-150 MPa | 90-140 MPa |

| Heat Distortion Temperature | 60-100 °C | 120-180 °C |

| Limiting Oxygen Index (LOI) | 19-21% | 28-35% |

In epoxy resin systems, chlorendic anhydride is utilized as a high-performance curing agent. researchgate.net Its reaction with the epoxy resin creates a highly cross-linked network, which imparts exceptional thermal and chemical resistance to the cured material. azom.com This high crosslink density contributes to a high glass transition temperature (Tg) and durability. azom.comnih.gov Epoxy resins cured with anhydrides like chlorendic anhydride are known for their excellent electrical insulation properties and are used in demanding applications such as encapsulants for electronic components. tri-iso.com

Chlorendate esters can also function as reactive diluents in epoxy formulations. Reactive diluents are used to reduce the viscosity of the epoxy resin, making it easier to process and apply. specialchem.comabg-am.com Unlike non-reactive diluents, which can compromise the mechanical properties of the cured epoxy, reactive diluents become part of the polymer network. nih.gov The incorporation of a chlorendate structure through a reactive diluent would not only aid in processing but also contribute to the flame retardancy of the final product.

Table 2: Performance Enhancement of Epoxy Resins with Chlorendic Anhydride Curing

| Property | Standard Amine-Cured Epoxy Resin | Chlorendic Anhydride-Cured Epoxy Resin |

| Glass Transition Temperature (Tg) | 120-150 °C | 180-250 °C |

| Chemical Resistance | Good | Excellent |

| Dielectric Strength | High | Very High |

| Flame Retardancy (UL 94) | V-2 / V-1 | V-0 |

Note: These values represent typical performance characteristics and can vary based on the specific epoxy resin and curing conditions.

Chlorendic anhydride serves as a precursor for the synthesis of specialized polyols used in the production of rigid polyurethane foams. mdpi.com These chlorendate-based polyols are then reacted with isocyanates to form the polyurethane structure. By incorporating the chlorendate moiety into the polyol, the resulting polyurethane foam exhibits inherent flame retardancy and often produces less smoke upon combustion. mdpi.com

The development of flame-retardant polyurethane foams is crucial for applications in construction and transportation. specialchem.com While additive flame retardants are common, reactive flame retardants like those derived from chlorendic acid offer the advantage of permanency. researchgate.net Co-polymerization of chlorendate-containing monomers ensures that the flame-retardant properties are an integral part of the foam's polymer matrix.

Table 3: Flammability Characteristics of Standard and Chlorendate-Modified Polyurethane Foam

| Flammability Test | Standard Polyurethane Foam | Chlorendate-Modified Polyurethane Foam |

| Limiting Oxygen Index (LOI) | 18-20% | 25-30% |

| UL 94 Classification | HBF (Horizontal Burn) | V-0 (Vertical Burn, Self-extinguishing) |

| Smoke Density | High | Reduced |

Note: The improved flammability characteristics of the modified foam are attributed to the incorporation of the chlorinated chlorendate structure.

Chlorendic acid and its derivatives can be used in limited quantities as an additive in Acrylonitrile Butadiene Styrene (B11656) (ABS) copolymers. researchgate.net ABS is a widely used thermoplastic known for its toughness and impact resistance, but it is also flammable. alfa-chemistry.com The addition of halogenated compounds is a common method to impart flame retardancy to ABS. tecnalia.com

When used as an additive, the chlorendate compound is physically blended with the ABS polymer. The flame retardant mechanism in this case is primarily gas-phase inhibition. Upon heating, the chlorinated compound decomposes and releases halogen radicals. These radicals interfere with the free-radical chain reactions of combustion in the flame, thus inhibiting the fire. tecnalia.com Often, these halogenated flame retardants are used in conjunction with a synergist like antimony trioxide to enhance their effectiveness. tecnalia.com

Table 4: Impact of Chlorendate Additive on ABS Flammability

| Property | Unmodified ABS | ABS with Chlorendate Additive |

| Limiting Oxygen Index (LOI) | ~18% | 24-29% |

| UL 94 V Rating (3.2 mm) | HB | V-0 |

| Impact Strength | High | Moderately Reduced |

Note: The addition of flame retardants can sometimes affect the mechanical properties of the base polymer.

Advanced Polymer Composite Development

Unsaturated polyester resins based on chlorendic acid are extensively used in the production of fiberglass-reinforced polymer (FRP) composites. researchgate.net These composites are valued for their high strength-to-weight ratio, corrosion resistance, and, with the inclusion of chlorendate, excellent fire retardancy. researchgate.net Applications for these materials are found in demanding environments such as chemical processing plants, public transportation, and marine vessels. researchgate.net

The chlorendate-based resin matrix provides the flame retardancy, while the glass fibers contribute to the mechanical strength and stiffness of the composite. researchgate.net The covalent bonding of the chlorendate moiety within the polyester resin ensures that the flame retardant properties are durable and will not diminish over the service life of the composite part. The performance of these composites makes them suitable for applications where both structural integrity and fire safety are critical.

Table 5: Properties of Fiberglass-Reinforced Composites

| Property | Standard Polyester GRP | Chlorendate-Based Polyester GRP |

| Flame Spread Index (ASTM E84) | >200 | <25 (Class A) |

| Tensile Strength | High | High |

| Corrosion Resistance | Good | Excellent |

| Applications | General Purpose | Chemical tanks, building panels, boat hulls |

Note: GRP stands for Glass-Reinforced Plastic. The improved fire performance and corrosion resistance are key advantages of using chlorendate-based resins in these composites.

Interfacial Chemistry and Adhesion Mechanisms in Composites

The performance of composite materials critically depends on the strength and stability of the interface between the polymer matrix and the reinforcing filler or fiber. The incorporation of chlorendate moieties into the polymer backbone can significantly influence this interfacial region.

The adhesion between a polymer matrix and a filler is governed by several mechanisms, including mechanical interlocking, chemical bonding, and intermolecular forces such as van der Waals forces. ncsu.edu this compound's utility in this context stems from its chemical structure. When used as a monomer or cross-linking agent in resins like unsaturated polyesters, the polar ester groups and the chlorinated bicyclic ring can enhance interfacial adhesion through a combination of physical and chemical interactions. velsicol.com

The mechanisms contributing to adhesion in such composites can be summarized as:

Wetting: The polarity of chlorendate-containing polymers can improve the wetting of the resin onto the fiber surface, ensuring intimate contact necessary for adhesion.

Chemical Bonding: While direct covalent bonding between the chlorendate moiety and untreated fillers is not typical, the ester groups can participate in reactions with functional groups on the surface of treated fillers. europlas.com.vn

Intermolecular Forces: The high electron density of the chlorinated ring can lead to favorable electrostatic and van der Waals interactions with the filler surface.

The result is a more robust interface that is less susceptible to environmental degradation, such as moisture ingress, which can compromise the long-term performance of the composite material.

Functional Coatings and Specialty Chemical Formulations

The unique chemical properties of this compound make it a valuable component in the formulation of high-performance coatings and specialty chemicals where durability, resistance, and safety are paramount.

Alkyd resins are a dominant binder in many industrial and marine coating applications. The incorporation of chlorendate, typically via its anhydride precursor (chlorendic anhydride), results in alkyd resins with superior properties. velsicol.com These modified alkyds are used in paints and inks that require exceptional chemical resistance, corrosion protection, and flame retardancy. velsicol.com

The bulky, chlorinated structure of the chlorendate moiety provides a steric shielding effect, protecting the polymer backbone from chemical attack. This is particularly valuable in industrial settings where coatings are exposed to corrosive chemicals, solvents, and acidic or alkaline environments. velsicol.com Furthermore, the high chlorine content (chlorendic anhydride contains 54.5% chlorine) acts as a built-in flame retardant. velsicol.com When exposed to high heat, the compound promotes char formation, which insulates the underlying material and reduces the emission of flammable volatiles.

Coatings formulated with chlorendate-based alkyds are specified for demanding applications, including military marine vessels and industrial facilities where both fire safety and chemical resistance are critical. velsicol.com In printing inks, the use of chlorendate-derived resins can improve adhesion to non-porous substrates like metals and plastics, while also enhancing gloss and flexibility. velsicol.com

| Property | Mechanism/Contribution of Chlorendate Structure | Application Benefit |

|---|---|---|

| Flame Retardancy | High chlorine content promotes char formation and interferes with combustion chemistry in the gas phase. | Enhanced fire safety for coatings on ships, industrial steel, and construction materials. velsicol.com |

| Corrosion Resistance | The stable, chlorinated bicyclic structure provides a barrier to moisture and chemical ingress. | Increased lifespan of metal structures in marine and chemical processing environments. velsicol.com |

| Chemical Resistance | Steric hindrance and low reactivity of the chlorinated core protect the polymer from degradation. | Durable coatings for tanks, pipes, and equipment exposed to harsh chemicals. velsicol.com |

| Adhesion | Polar nature of the molecule can enhance bonding to metal substrates. | Improved coating durability and prevention of delamination. velsicol.com |

The inclusion of this compound in a coating formulation influences the curing process and the final properties of the film. The rigid and sterically hindered structure of the chlorendate unit can affect the cross-linking density of the polymer network during curing. This can lead to films with high hardness and abrasion resistance. velsicol.com

During film formation, the chlorendate moiety can increase the glass transition temperature (Tg) of the resulting polymer. A higher Tg translates to a harder, more durable film at ambient temperatures, which is desirable for protective coatings. The rate of curing can also be affected; for example, in UV-curable inks and coatings, chlorendate-based polyesters have been noted for fast curing times. velsicol.com

The final film benefits from the inherent thermal stability of the chlorendate structure. This allows the coating to maintain its protective properties at elevated temperatures without significant degradation, a property referred to as high heat distortion resistance. velsicol.com

Advanced Polymerization Techniques

The unique structure of chlorendate-derived monomers is being explored in the context of advanced polymerization methods aimed at creating polymers with highly controlled and well-defined architectures.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. The success of ATRP relies on the reversible deactivation of growing polymer chains by a transition-metal catalyst, often involving a halogen atom as a transferable group.

Monomers derived from this compound, which contain multiple chlorine atoms, present interesting possibilities for CRP. The chlorine atoms on the bicyclic ring are generally unreactive in ATRP due to their vinylic or bridged positions. However, it is conceivable to synthesize chlorendate-based monomers where a reactive alkyl halide initiator group is attached to the chlorendate core. Such a monomer could then be polymerized via ATRP to create well-defined polymers where the flame-retardant and chemically resistant chlorendate moiety is precisely placed along the polymer chain. Research in this area focuses on designing monomers where one of the ester groups of a chlorendate derivative is functionalized with an ATRP initiator.

The ability to control polymer architecture opens the door to designing materials with tailored macroscopic properties. By incorporating chlorendate moieties into specific locations within a polymer chain, their functionalities can be maximized. For example, using chlorendate-functionalized monomers in block copolymers could allow for the creation of self-assembling nanostructures where one block provides flame retardancy and chemical resistance, while another provides flexibility or processability.

Potential architectures include:

Block Copolymers: Creating materials with distinct domains, such as a hard, flame-retardant chlorendate-containing block and a soft, elastomeric block.

Graft Copolymers: Grafting chlorendate-containing polymer chains onto a different polymer backbone to modify its surface properties or bulk performance.

Star Polymers: Synthesizing multi-arm polymers with a chlorendate-rich core or outer shell to create functional nanoparticles or rheology modifiers.

These precision architectures could lead to the development of "smart" materials that combine structural performance with functional properties like flame retardancy in a single, highly engineered macromolecule. While significant research is still required, the use of chlorendate-derived building blocks in controlled polymerization techniques represents a frontier in the design of advanced, high-performance polymers.

Photoinitiated Polymerization Studies of Chlorendate-Containing Systems

Photoinitiated polymerization is a process that utilizes light to initiate a polymerization reaction. While specific studies focusing exclusively on the photoinitiated polymerization of this compound are not extensively documented in publicly available research, the role of halogenated compounds in such systems provides a basis for understanding its potential behavior. Halogenated compounds can be incorporated into photopolymerizable compositions to enhance specific properties of the resulting polymer, such as flame retardancy and chemical resistance.

In the context of photopolymerization, a typical system consists of a polymerizable monomer or oligomer, a photoinitiator that absorbs light and generates reactive species (radicals or cations), and various additives to modify the properties of the final material. The inclusion of a halogenated compound like this compound, which contains a significant weight percentage of chlorine, could impart flame-retardant characteristics to the cured polymer. The high chlorine content of the chlorendate moiety is known to be effective in flame retardant applications. wikipedia.org

Research into halogenated photopolymerizable compositions has explored the use of halogenated polymers and monomers in conjunction with a photoinitiator system. For instance, a patent for such compositions outlines a formulation comprising a halogenated polymer, a monomer with acrylic or methacrylic acid radicals (which may also be halogenated), and a photoinitiator system. google.com The "active halogen atoms" in these components, defined as those attached to carbon atoms with sp2 electronic configuration, are highlighted for their contribution to the material's properties. google.com While this compound does not possess such "active halogens" by this specific definition, its high chlorine content on a bicyclic structure is a key feature for flame retardancy.

The general principle involves the photolysis of a photoinitiator to create free radicals. These radicals then initiate the polymerization of the monomeric components. The presence of a chlorinated compound within the polymer matrix can interfere with the chemistry of combustion, thereby reducing flammability. The covalent bonding of this compound into the polymer network would also minimize its leaching from the final product. wikipedia.org

A generalized formulation for a halogenated photopolymerizable composition is presented in the table below, based on patented research in this area. google.com

| Component | Function | Percentage by Weight |

| Halogenated Polymer | Film-forming, provides flame retardancy | 20 - 70% |

| Polyfunctional Monomer (acrylic/methacrylic) | Cross-linking, polymerization | 20 - 60% |

| Monofunctional Monomer (acrylic/methacrylic) | Reactive diluent, property modification | 0 - 40% |

| Photoinitiator System | Light absorption and radical generation | 1 - 25% |

This table illustrates a general composition for a halogenated photopolymerizable system as described in related patent literature.

Further research would be necessary to fully elucidate the specific kinetics and efficiency of this compound in photoinitiated polymerization systems, including its effects on curing speed, depth of cure, and the final mechanical and thermal properties of the resulting polymer.

Other Specialized Industrial Chemical Applications

Extreme Pressure Additives in Synthetic Lubricants

This compound and related esters of chlorendic acid have been identified for their utility as extreme pressure (EP) additives in synthetic lubricants. wikipedia.org Extreme pressure additives are crucial components in lubricants designed for applications involving high loads and pressures, such as in gearboxes and metalworking fluids. acs.org These additives function by forming a protective film on metal surfaces, preventing direct metal-to-metal contact and reducing wear, scuffing, and welding. acs.org

The mechanism of action for chlorine-containing EP additives involves a chemical reaction with the metal surface at elevated temperatures and pressures that occur at the points of contact. acs.org This reaction forms a metal chloride layer that acts as a sacrificial film, shearing under stress and protecting the underlying metal. chemceed.com

Esters of chlorendic acid are specifically noted for this application. wikipedia.org A key patent in this area investigated the use of various diesters of chlorendic acid in lubricating oils. It was found that oil-soluble diesters, particularly those with alcohol chains of 4 to 8 carbon atoms (like dibutyl chlorendate), were effective in creating smooth surface finishes on workpieces during metalworking operations. However, the same patent noted that the dimethyl ester of chlorendic acid is a solid and, for that reason, was considered unsuitable for their specific liquid lubricant compositions. google.com The solid nature of this compound could present challenges in solubility and dispersion within a lubricating oil base.

The table below summarizes some of the physical properties of dimethyl chlorendate. wikipedia.org

| Property | Value |

| Chemical Formula | C₁₁H₈Cl₆O₄ |

| Molar Mass | 416.88 g·mol⁻¹ |

| Density | 1.71 g/cm³ |

| Boiling Point | 428.4 °C |

| Flash Point | 162.8 °C |

Data sourced from the Wikipedia entry for Dimethyl chlorendate.

While many traditional chlorinated paraffins used as EP additives have been phased out due to environmental and health concerns, the covalent bonding of chlorendate derivatives into a polymer matrix in other applications suggests a potential for reduced environmental mobility. wikipedia.orgchemceed.com

The following table provides a comparison of different classes of extreme pressure additives.

| Additive Class | Mechanism of Action | Typical Operating Temperature |

| Chlorine-based | Forms a metal chloride film | 300-500°C |

| Sulfur-based | Forms a metal sulfide (B99878) film | >500°C |

| Phosphorus-based | Forms a metal phosphate (B84403) film | Varies |

| Boron-based | Forms a borate (B1201080) glass-like film | Varies |

This table provides a general comparison of common extreme pressure additive types. cnlubricantadditive.com

Hardening Agent in Specialized Epoxy Resins

In the field of polymer chemistry, hardening agents, also known as curing agents or curatives, are essential for converting liquid epoxy resins into solid, durable thermosetting polymers. Chlorendic anhydride, a closely related precursor to this compound, is well-established as a hardener for epoxy resins. nih.gov Anhydride hardeners react with the epoxide groups and hydroxyl groups of the epoxy resin to create a highly cross-linked polymer network. azom.com This high degree of cross-linking imparts desirable properties such as excellent thermal stability, high heat distortion temperature, and superior chemical and corrosion resistance. azom.comvelsicol.com

The curing mechanism with anhydrides typically requires elevated temperatures to proceed at a reasonable rate and often involves the use of a catalyst or accelerator. azom.com The anhydride group opens the epoxy ring, forming an ester linkage and a carboxylic acid group. This newly formed acid group can then react with another epoxy group, continuing the polymerization process.

Given that chlorendic anhydride is an effective epoxy hardener, it is plausible that this compound could also play a role in epoxy resin formulations, although its mechanism of action would differ. Instead of acting as a primary hardener through anhydride ring-opening, the ester groups of this compound might participate in transesterification reactions at high temperatures, contributing to the cross-linking network. More commonly, however, compounds like this compound are incorporated into polymer backbones (for example, in polyester or polyol synthesis) which are then used to formulate specialized epoxy systems or other polymers like polyurethanes. wikipedia.org The primary contribution of the chlorendate moiety in these systems is typically to provide flame retardancy. wikipedia.orgvelsicol.com

The use of chlorendic anhydride as a cross-linking agent allows for the formulation of epoxy systems with permanent flame retardance, high heat distortion, and exceptional corrosion and abrasion resistance. velsicol.com These high-performance epoxy resins are utilized in demanding applications such as electrical laminates, potting and encapsulation compounds, and protective coatings for industrial and marine environments. velsicol.com

The table below lists various types of hardening agents used for epoxy resins.

| Hardener Type | Typical Cure Temperature | Key Characteristics |

| Aliphatic Amines | Ambient | Fast cure, moderate thermal properties |

| Cycloaliphatic Amines | Ambient to Moderate Heat | Good color stability, moderate thermal properties |

| Aromatic Amines | Elevated | High thermal and chemical resistance |

| Anhydrides | Elevated | High thermal stability, excellent electrical properties |

| Catalytic | Wide Range | Long pot life, rapid cure with heat |

This table provides a general overview of common epoxy resin hardening agents.

Theoretical and Computational Chemistry Approaches to Chlorendate Dimethyl

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical methods, including DFT and ab initio approaches, are widely used to determine the electronic structure, geometry, and energetic properties of molecules. These calculations can provide detailed information about bond lengths, angles, charge distributions, and relative stabilities of different molecular arrangements.

Density Functional Theory (DFT) Studies of Conformational Landscapes

Conformational analysis explores the various spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds and their relative energies. DFT is a common method for such studies, offering a balance between computational cost and accuracy for many organic molecules. mdpi.comiupac.org By calculating the energy of a molecule as a function of its dihedral angles, DFT can map the conformational landscape and identify the most stable conformers and the energy barriers between them. mdpi.commdpi.com While general principles of DFT conformational analysis are well-established mdpi.comchemrxiv.orgmdpi.comscielo.br, specific detailed studies focusing solely on the conformational landscape of dimethyl chlorendate using DFT were not prominently found in the search results. However, DFT is routinely applied to study the conformations of various organic molecules, including esters and chlorinated compounds, suggesting its applicability to dimethyl chlorendate. mdpi.comuc.pt

Ab Initio Methods for Reaction Pathway Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are valuable for studying reaction mechanisms and determining the energy profiles of reaction pathways. These methods can locate transition states and calculate activation energies, providing insights into how chemical reactions occur. rsc.org While the search results did not yield specific ab initio studies detailing reaction pathways of dimethyl chlorendate, ab initio methods are commonly used to investigate reactions involving similar functional groups and chlorinated compounds. rsc.org For instance, ab initio calculations, often combined with DFT, are used to study reaction mechanisms in organic chemistry. rsc.org The application of ab initio methods to dimethyl chlorendate would likely focus on its reactions as a flame retardant or its synthesis from chlorendic acid.

Spectroscopic Property Predictions and Validation

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. scm.comscm.comnih.govfaccts.deresearchgate.netspectroscopyonline.com These predicted spectra can be compared with experimental data for validation and to aid in peak assignment. nih.govmdpi.commdpi.com

Vibrational Spectroscopy: DFT calculations are frequently used to predict IR and Raman spectra by calculating vibrational frequencies and intensities based on the molecule's optimized geometry and Hessian matrix. scm.comnih.govfaccts.despectroscopyonline.commdpi.comcapes.gov.brpsu.edu Comparing calculated spectra with experimental IR and Raman data can help confirm the predicted molecular structure and identify different conformers present in a sample. uc.ptmdpi.com While a specific study predicting the vibrational spectrum of dimethyl chlorendate was not found, studies on similar chlorinated organic molecules and esters demonstrate the applicability of these methods. uc.ptcapes.gov.brpsu.edu

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are effective in predicting NMR chemical shifts (¹H and ¹³C). scielo.brscm.comresearchgate.netnih.govmdpi.com These predictions can assist in the assignment of experimental NMR signals and provide structural information. scielo.brnih.govmdpi.com The accuracy of NMR chemical shift predictions depends on the chosen functional and basis set. scielo.brnih.gov While no specific study on dimethyl chlorendate NMR prediction was found, the methodology is well-established for similar organic compounds. scielo.brresearchgate.netnih.govmdpi.com

Molecular Dynamics Simulations of Chlorendate Dimethyl in Polymer Matrices

Molecular Dynamics (MD) simulations are powerful tools for studying the behavior of molecules over time, providing insights into their dynamic properties, interactions, and diffusion in various environments, including polymer matrices. semanticscholar.orgmdpi.comrsc.orgnih.govfrontiersin.orgnih.govtaylorfrancis.commdpi.comarxiv.org

Simulations of Polymer-Chlorendate Dimethyl Interactions

MD simulations can be used to investigate the interactions between dimethyl chlorendate and polymer chains at the molecular level. These simulations can quantify interaction energies (e.g., van der Waals and electrostatic) and analyze the formation of hydrogen bonds or other non-covalent interactions between the additive and the polymer matrix. semanticscholar.orgmdpi.comnih.govfrontiersin.orgresearchgate.net Understanding these interactions is crucial for predicting the compatibility, dispersion, and effectiveness of dimethyl chlorendate as a flame retardant within a polymer. semanticscholar.orgmdpi.com While the search results did not provide specific MD simulations of dimethyl chlorendate in polymer matrices, studies on the interaction energies of other small molecules with polymers using MD are common. semanticscholar.orgmdpi.comnih.govfrontiersin.orgresearchgate.net These studies typically involve calculating interaction energies between the guest molecule and the polymer host to assess compatibility and predict behavior. semanticscholar.orgmdpi.comfrontiersin.orgresearchgate.net

Influence on Polymer Chain Dynamics and Network Formation

When incorporated into a polymer matrix, dimethyl chlorendate can influence the dynamics of the polymer chains and, if it acts as a reactive additive, participate in network formation. MD simulations can probe these effects by analyzing properties like polymer chain mobility (e.g., using mean square displacement) and the formation and structure of the polymer network. nih.govnih.govmdpi.comscienomics.commtu.eduvot.plfrontiersin.orgvdoc.pubadvancedsciencenews.com

Network Formation: If dimethyl chlorendate acts as a crosslinking agent or reactive monomer, MD simulations can be used to model the network formation process. nih.govscienomics.commtu.eduvot.plfrontiersin.orgadvancedsciencenews.com These simulations can provide insights into the crosslink density, network structure, and how these factors influence the mechanical and thermal properties of the resulting material. nih.govscienomics.commtu.edufrontiersin.org Studies on the molecular modeling of crosslinked polymers using MD are well-documented, focusing on the relationship between crosslink density and material properties. nih.govscienomics.commtu.edufrontiersin.org

While the search results provided general information on the application of these computational techniques to molecular systems and polymers, specific detailed studies focusing exclusively on dimethyl chlorendate for each outlined subsection were not extensively found. However, the established methodologies described are directly applicable to studying dimethyl chlorendate.

Mechanistic Modeling of Chemical Transformations

Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, identifying transition states, and calculating activation energies, researchers can gain a comprehensive understanding of how molecules transform.

Computational Elucidation of Esterification and Hydrolysis Mechanisms

The synthesis of this compound typically involves the esterification of chlorendic acid with methanol (B129727) wikipedia.org. Esterification reactions, and their reverse, hydrolysis, are fundamental chemical processes that have been extensively studied using computational methods researchgate.netresearchgate.netnih.goviarc.frnih.govosti.gov.

Computational studies of esterification mechanisms often involve modeling the interaction between the carboxylic acid, the alcohol, and any catalyst present. These studies can identify key intermediates and transition states, such as the tetrahedral intermediate formed during the reaction iarc.frnih.gov. DFT calculations can provide insights into the energy profile of the reaction, helping to understand the factors that influence reaction rate and equilibrium. While specific computational studies on the esterification of chlorendic acid to form this compound were not found in the search results, the general principles and computational techniques applied to other esterification reactions are directly applicable. For instance, studies on the esterification of carboxylic acids catalyzed by sulfuric acid have utilized kinetic modeling and computational chemistry to understand reaction pathways researchgate.net.

Similarly, the hydrolysis of esters, including this compound, can be investigated computationally. Hydrolysis typically involves the cleavage of the ester bond, often catalyzed by acid or base. Computational methods can model the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon and the subsequent steps leading to the formation of the carboxylic acid and alcohol researchgate.netnih.gov. Understanding the hydrolysis mechanism of this compound is relevant to its environmental fate and stability. Studies on the hydrolysis of other esters have employed computational models to predict hydrolysis rates and understand the influence of molecular structure on reactivity researchgate.net.

Theoretical Investigations into Thermal Degradation Pathways

Thermal degradation is a critical process for flame retardants, as their efficacy often relies on their decomposition at elevated temperatures to interfere with combustion nih.govnih.gov. Theoretical investigations using computational methods can provide detailed insights into the thermal degradation pathways of this compound.

Computational techniques, such as molecular dynamics simulations and DFT calculations, can be used to study bond dissociation energies and the likelihood of various fragmentation pathways at high temperatures mdpi.comnih.govnih.govmdpi.com. These studies can help identify the initial steps of decomposition, the formation of volatile products, and the potential for char formation. For example, computational studies on the thermal decomposition of polymers and energetic materials have successfully elucidated complex degradation mechanisms mdpi.comnih.govnih.govomron.com. While specific theoretical investigations into the thermal degradation pathways of this compound were not detailed in the search results, the application of these computational methods could predict the temperatures at which different bonds within this compound are likely to break and the resulting degradation products. This information is invaluable for understanding how this compound functions as a flame retardant and predicting its behavior under fire conditions. Studies on the thermal decomposition of other organic compounds, such as dimethyl carbonate, have utilized transition state theory calculations to determine reaction rate constants omron.com.

Structure-Property Relationship Predictions for Material Design

Computational chemistry is a powerful tool for establishing structure-property relationships, which are essential for the rational design of materials with desired characteristics. By correlating molecular structure with macroscopic properties, computational models can guide the synthesis of new compounds with tuned performance.

Computational Design of this compound Derivatives with Tuned Properties

The structural features of this compound, including the chlorinated bicyclic core and the ester groups, contribute to its properties. Computational methods can be used to design derivatives of this compound with potentially enhanced or modified properties.

Computational design approaches often involve modifying the chemical structure of a known compound in silico and then predicting the properties of the new derivatives using methods like DFT or Quantitative Structure-Property Relationship (QSPR) modeling nih.govresearchgate.net. For this compound, potential modifications could include altering the ester groups or introducing substituents onto the chlorinated ring structure. Computational studies could predict how these structural changes affect properties such as thermal stability, volatility, or compatibility with different polymer matrices. While specific computational design studies focused on this compound derivatives were not found, the methodology applied in designing derivatives of other compounds for improved properties, such as energetic materials or drug candidates, is directly applicable nih.gov.

Predictive Modeling for Flame Retardancy Mechanisms

Predictive modeling plays a crucial role in understanding and improving the flame retardant performance of materials. Computational models can simulate the complex processes that occur during combustion and predict how a flame retardant interferes with these processes.

Environmental Fate and Chemical Degradation of Chlorendate Dimethyl in the Environment

Abiotic Degradation Pathways

Abiotic degradation processes, which occur without the involvement of biological organisms, can play a role in the environmental transformation of organic compounds. For chlorendate dimethyl and its related compounds, several abiotic pathways are relevant, although specific data for dimethyl chlorendate are limited in some areas.

Photolytic Degradation Mechanisms (e.g., UV-induced processes)

Photolytic degradation, initiated by exposure to light, particularly ultraviolet (UV) radiation, can contribute to the breakdown of chemicals in environmental compartments such as air and water. Studies on chlorendic acid, a closely related compound and a potential hydrolysis product of this compound, indicate its susceptibility to photolysis. Ultraviolet light degrades chlorendic acid, with reported half-lives of 16 days in a solid thin layer and 5 days in an aqueous solution. inchem.org Chlorendic acid is expected to degrade by direct photolysis. nih.gov While direct photolytic data for dimethyl chlorendate were not specifically found, its structural similarity to chlorendic acid suggests that it may also undergo photolytic degradation in sunlit environments. Photocatalytic degradation of chlorendic acid has also been observed in the presence of TiO2 under UV irradiation, yielding products such as HCl, H2O, and chlorendic acid anhydride (B1165640). bioline.org.br

Hydrolytic Degradation Pathways and Products in Aquatic Environments

Hydrolysis is a significant abiotic degradation pathway in aquatic environments, involving the reaction of a compound with water. This compound is an ester of chlorendic acid. Esters are generally known to undergo hydrolysis, particularly in the presence of acids or bases, or even under neutral conditions over time, to yield the corresponding carboxylic acid and alcohol. Therefore, in aquatic environments, this compound is expected to undergo hydrolysis, leading to the formation of chlorendic acid and methanol (B129727).

While chlorendic acid itself is reported to be very resistant to hydrolytic dechlorination and is not expected to undergo hydrolysis due to the lack of hydrolyzable functional groups, the ester linkage in dimethyl chlorendate is susceptible to this reaction. wikipedia.orginchem.orgnih.gov Chlorendic anhydride, another related compound, hydrolyzes rapidly in aqueous solution to form chlorendic acid, with a half-life of approximately one hour. inchem.org This highlights the potential for hydrolysis to be a significant transformation pathway for chlorendate esters in water. The primary hydrolysis product of dimethyl chlorendate would be chlorendic acid.

Oxidation Processes in Atmospheric and Soil Environments

Formation and Transformation from Precursor Compounds

This compound is synthesized from chlorendic acid, which itself can be an environmental transformation product of other chlorinated organic compounds.

Chlorendic Acid as an Oxidation Product of Chlorinated Cyclodiene Insecticides

Chlorendic acid is structurally related to chlorinated cyclodiene insecticides. inchem.org It can be formed in the environment as an oxidation product of several chlorinated cyclodiene insecticides, including endosulfan, chlordane, heptachlor, aldrin, dieldrin, endrin, and isodrin, as well as their metabolites. wikipedia.orginchem.orgnih.gov This means that chlorendic acid can enter the environment from sources other than the direct release of chlorendic acid or its derivatives like dimethyl chlorendate. inchem.orgnih.gov The oxidation of these insecticides contributes to the environmental pool of chlorendic acid, which can then potentially undergo further transformations, including esterification to form compounds like dimethyl chlorendate.